

Core Compound Identity and Physicochemical Properties

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Compound of Interest

Compound Name: *4-Chloro-2-methoxy-3-nitropyridine*

CAS No.: *934180-48-0*

Cat. No.: *B1426200*

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4-Chloro-2-methoxy-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of functional groups—a nucleophilically displaceable chlorine atom, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group—creates a highly activated and regioselective scaffold for constructing more complex molecules.

Understanding its fundamental properties is the bedrock of its effective utilization in any research or development setting. The key physicochemical data are summarized below.

| Property | Value | Source(s) |
|---------------------------------------|---|-----------|
| Molecular Formula | C ₆ H ₅ ClN ₂ O ₃ | [1] |
| Molecular Weight | 188.57 g/mol | [1][2][3] |
| CAS Number | 934180-48-0 | [1][2][4] |
| Appearance | White to off-white solid | [4][5] |
| IUPAC Name | 4-chloro-2-methoxy-3-nitropyridine | N/A |
| Topological Polar Surface Area (TPSA) | 65.26 Å ² | [1] |
| logP | 1.65 | [1] |

Below is the two-dimensional structure of the molecule, which is fundamental to understanding its reactivity.

Caption: 2D structure of **4-Chloro-2-methoxy-3-nitropyridine**.

Synthesis Protocol and Mechanistic Rationale

The reliable synthesis of **4-Chloro-2-methoxy-3-nitropyridine** is critical for its application. A common and effective laboratory-scale synthesis involves the methylation of its precursor, 4-chloro-2-hydroxy-3-nitropyridine.[4]

Expertise in Action: Why this Route?

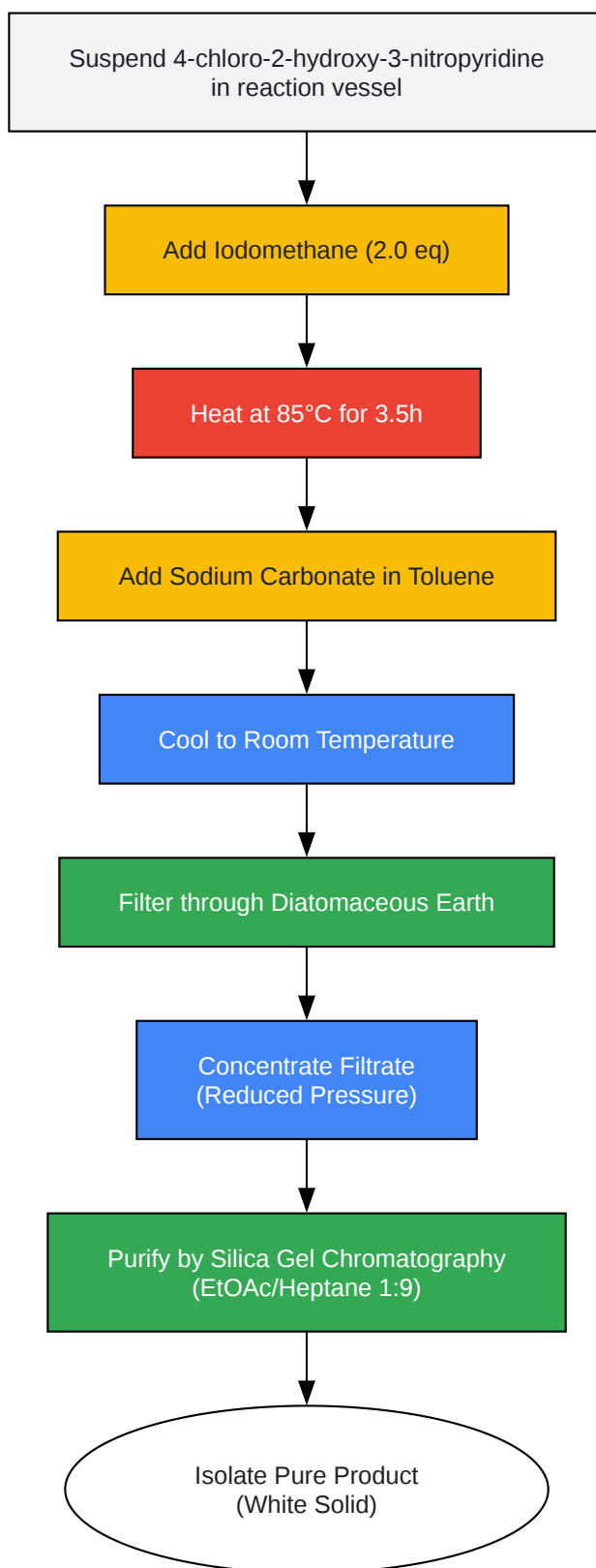
This synthetic route is favored for its straightforward nature and use of readily available reagents. The starting material, a hydroxypyridine, possesses an acidic proton on the hydroxyl group. The reaction proceeds via a nucleophilic substitution where the deprotonated hydroxyl group attacks the methylating agent. Using a base like sodium carbonate is a self-validating choice; it is strong enough to deprotonate the hydroxypyridine, driving the reaction forward, but mild enough to prevent unwanted side reactions. Iodomethane is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.

Detailed Step-by-Step Synthesis Protocol

- Reagents & Materials:
 - 4-chloro-2-hydroxy-3-nitropyridine
 - Iodomethane (CH₃I)
 - Sodium Carbonate (Na₂CO₃)
 - Toluene
 - Diatomaceous earth (Celite)
 - Ethyl acetate
 - Heptane
 - Standard laboratory glassware, heating mantle, stirring apparatus, filtration setup, and rotary evaporator.
- Procedure:
 - To a suspension of 4-chloro-2-hydroxy-3-nitropyridine (1.0 eq) in a suitable reaction vessel, slowly add iodomethane (2.0 eq).[4]
 - Heat the reaction mixture with vigorous stirring to 85°C for approximately 3.5 hours.[4] Monitoring the reaction by TLC is advised to ensure completion.
 - Prepare a solution of sodium carbonate (1.0 eq) in toluene and add it to the reaction system. Continue heating.[4]
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture through a pad of diatomaceous earth to remove inorganic salts. Wash the solid filter cake with additional toluene.[4]
 - Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.[4]

- The resulting crude product should be purified by silica gel column chromatography. A typical eluent system is a 1:9 (v/v) mixture of ethyl acetate and heptane.[4]
- Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield **4-chloro-2-methoxy-3-nitropyridine** as a white solid.[4]
The reported yield for this procedure is approximately 64%.[4]

Synthesis Workflow Diagram



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Caption: Laboratory synthesis workflow for **4-Chloro-2-methoxy-3-nitropyridine**.

Reactivity and Strategic Applications in Drug Development

The synthetic utility of **4-Chloro-2-methoxy-3-nitropyridine** stems from the specific electronic properties conferred by its substituents.

- Nucleophilic Aromatic Substitution (S_NAr): The chloro group at the 4-position is the primary site of reactivity. It is highly activated towards displacement by nucleophiles.
 - Authoritative Grounding: The electron-withdrawing effect of the nitro group at the 3-position and the pyridine ring nitrogen create a significant partial positive charge (δ^+) at the C4 carbon. This electron deficiency makes it highly susceptible to attack by nucleophiles such as amines, thiols, and alcohols. This is a classic example of S_NAr mechanism principles.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd, SnCl₂, Fe/HCl). This transformation is pivotal, as it unmask a nucleophilic and basic amino group, opening up a vast array of subsequent chemical modifications, such as amide bond formation or diazotization.
- Role in Drug Discovery: Halogenated and methoxylated heterocyclic compounds are staples in medicinal chemistry.[6] The chloro group often acts as a key handle for linking molecular fragments or can be retained in the final molecule to modulate properties like metabolic stability or receptor binding affinity.[6] The methoxy group can influence solubility and act as a hydrogen bond acceptor.[6] This compound is a valuable intermediate for building more complex molecules in the development of new therapeutic agents and crop protection solutions.[7]

Key Reactivity Sites Diagram

Caption: Key reactivity sites of **4-Chloro-2-methoxy-3-nitropyridine**.

Safety, Handling, and Storage

Trustworthiness in science requires a commitment to safety. **4-Chloro-2-methoxy-3-nitropyridine** is a hazardous substance and must be handled with appropriate precautions.

- Hazard Identification:
 - Harmful if swallowed, in contact with skin, or if inhaled.[3]
 - Causes skin irritation and serious eye irritation.[3]
 - May cause respiratory irritation.[3][8]
- Recommended Precautions for Safe Handling:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
 - Personal Protective Equipment (PPE): Wear impervious gloves, protective clothing, and chemical safety glasses or a face shield.[8][9] A dust mask or respirator should be used if generating dust.[8]
 - Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[9]
 - Spills: In case of a spill, clear the area. Use dry clean-up procedures and avoid generating dust.[9] Collect spilled material in a sealed, labeled container for disposal.[9]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[10]
 - Keep the container tightly sealed to prevent moisture ingress.[1]
 - It is recommended to store under an inert atmosphere and refrigerated to maintain long-term product quality.[10]

Conclusion

4-Chloro-2-methoxy-3-nitropyridine is more than just a chemical with a specific molecular weight. It is a strategically designed synthetic intermediate whose value lies in its predictable and versatile reactivity. For the medicinal chemist or process scientist, it offers a reliable starting point for introducing a substituted aminopyridine core, a common motif in biologically

active compounds. By understanding its synthesis, electronic properties, and handling requirements, researchers can confidently and safely leverage this compound to accelerate their research and development goals.

References

- 2-Chloro-4-methoxy-3-nitropyridine. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- 4-Chloro-3-methoxy-2-methylpyridine. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- 4-Chloro-3-methoxy-2-nitro-pyridine. Chemcia Scientific, LLC. [\[Link\]](#)
- Process for preparation of nitropyridine derivatives.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Zhang Zhiguo.
- Exploring the Chemical Landscape: Applications of 2-Chloro-4-methoxy-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. [\[Link\]](#)
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [\[Link\]](#)
- 4-Chloro-3-nitropyridine. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- **4-Chloro-2-methoxy-3-nitropyridine**, CAS NO:934180-48-0. IndiaMART. [\[Link\]](#)
- S-methyl benzothioate. The Good Scents Company. [\[Link\]](#)
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [\[Link\]](#)
- 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central, National Institutes of Health. [\[Link\]](#)

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Sources

- [1. chemscene.com \[chemscene.com\]](https://chemscene.com)
- [2. 4-Chloro-2-methoxy-3-nitropyridine - \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [3. 2-Chloro-4-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 3778232 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [4. 4-Chloro-2-Methoxy-3-nitropyridine | 934180-48-0 \[chemicalbook.com\]](https://chemicalbook.com)
- [5. 2-CHLORO-4-METHOXY-3-NITROPYRIDINE CAS#: 6980-09-2 \[amp.chemicalbook.com\]](https://amp.chemicalbook.com)
- [6. drughunter.com \[drughunter.com\]](https://drughunter.com)
- [7. nbinno.com \[nbinno.com\]](https://nbinno.com)
- [8. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](https://store.apolloscientific.co.uk)
- [9. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](https://store.apolloscientific.co.uk)
- [10. fishersci.com \[fishersci.com\]](https://fishersci.com)
- [11. jubilantingrevia.com \[jubilantingrevia.com\]](https://jubilantingrevia.com)
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